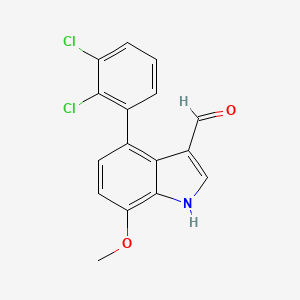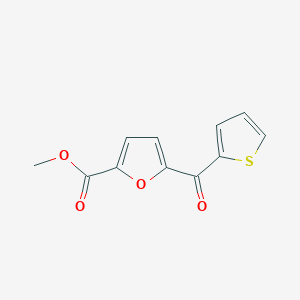
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is a heterocyclic compound that combines the structural elements of thiophene and furan These two rings are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with furan-2-carboxylic acid derivatives. One common method includes the use of condensation reactions where thiophene-2-carboxylic acids are reacted with amino acid salts . Another approach involves the carboxylation of furan or thiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for higher yields, are likely applied. The use of copper-catalyzed reactions has been reported for similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. For instance, its derivatives can inhibit hypoxia-inducible factors by binding to specific sites on the enzymes, thereby modulating the cellular response to hypoxia . The compound’s unique structure allows it to participate in various biochemical pathways, influencing processes like inflammation and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the furan ring.
Furan-2-carboxylic acid: Similar in structure but lacks the thiophene ring.
Methyl furan-2-carboxylate: Contains the furan ring but not the thiophene ring.
Uniqueness
Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is unique due to the combination of both thiophene and furan rings in its structure. This dual-ring system imparts distinct electronic properties and reactivity, making it valuable in various applications, from pharmaceuticals to materials science .
Propiedades
Fórmula molecular |
C11H8O4S |
|---|---|
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H8O4S/c1-14-11(13)8-5-4-7(15-8)10(12)9-3-2-6-16-9/h2-6H,1H3 |
Clave InChI |
ZCQSIZMTVGVZIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


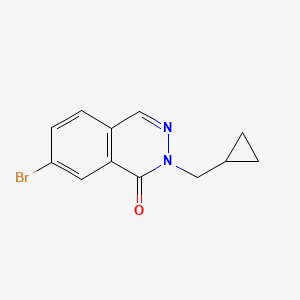
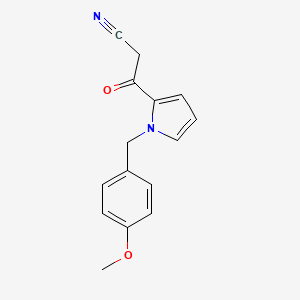
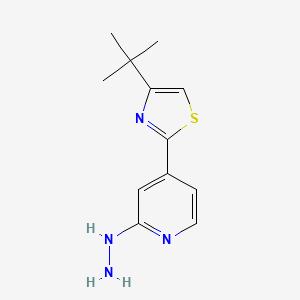
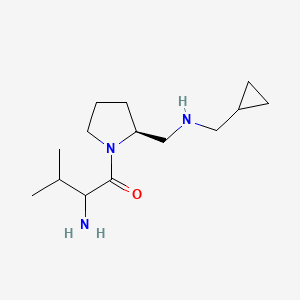
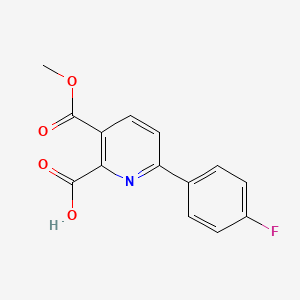
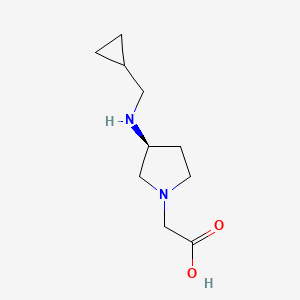
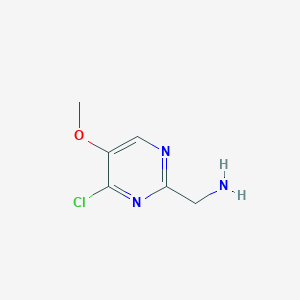

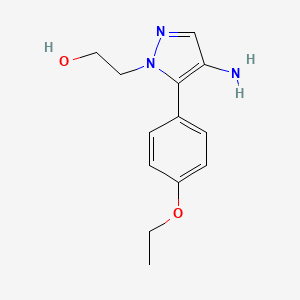
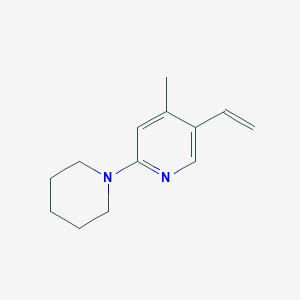
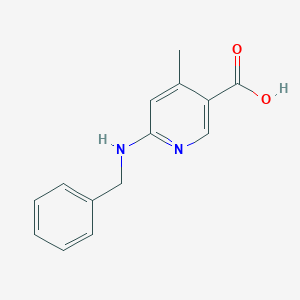

![2-(4-Bromophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B11794942.png)
